molecular formula C12H17NO3 B11740717 Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B11740717
M. Wt: 223.27 g/mol
InChI Key: XXAZAUQSKQSLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound with a complex structure that includes a tert-butyl ester group and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce saturated pyridine rings. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The dihydropyridinone moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-iodo-3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Uniqueness

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the dihydropyridinone ring. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-6-oxopyridin-1-yl)acetate

InChI

InChI=1S/C12H17NO3/c1-9-6-5-7-10(14)13(9)8-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3

InChI Key

XXAZAUQSKQSLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=O)N1CC(=O)OC(C)(C)C

Origin of Product

United States

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